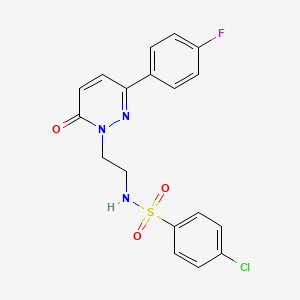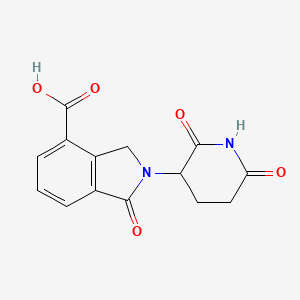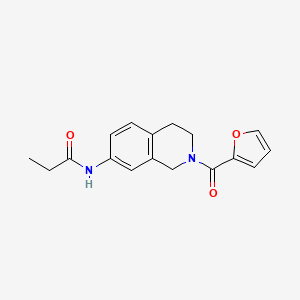![molecular formula C11H16ClF3N2O2 B2470411 2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide CAS No. 2411264-72-5](/img/structure/B2470411.png)
2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide might involve the use of 1-Trifluoroacetyl piperidine . This compound is a reactant for the synthesis of various compounds including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(=O)N1CCCCC1 . The InChI key for this compound is BCJUMGSHTLYECD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Trifluoroacetyl piperidine, which might be used in the synthesis of this compound, include a density of 1.226 g/mL at 25°C and a refractive index n20/D of 1.4171 .Safety and Hazards
The safety information for 1-Trifluoroacetyl piperidine, which might be used in the synthesis of 2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide, includes hazard statements H300 - H400, indicating that it is harmful if swallowed and very toxic to aquatic life . The precautionary statements include P273 - P301 + P310 + P330, advising to avoid release to the environment and to call a poison center or doctor if swallowed .
Propriétés
IUPAC Name |
2-chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O2/c1-7(12)9(18)16-6-8-4-2-3-5-17(8)10(19)11(13,14)15/h7-8H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNGQGOSLSDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)
![2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2470332.png)
![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

![N-(furan-2-ylmethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2470342.png)





![8-Phenylmethoxycarbonyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2470350.png)